Physicochemical Differentiation: Higher Lipophilicity and Altered Ionization vs. Unsubstituted Core
The target compound exhibits a calculated logP (ACD/LogP) of 4.93, which is substantially higher than both a closely related analog without the N1-benzyl group and its own earlier reported cLogP values . The comparator, 4-bromo-N1-ethylbenzene-1,2-diamine (CAS 334829-62-8), has a reported logP of 2.192 [1]. This 2.74-log unit increase (ACD/LogP) indicates a >500-fold higher predicted partition coefficient for the target compound, signifying dramatically different membrane permeability and distribution profiles.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 4.93; Predicted LogP varies by method (another source reports cLogP 1.183) . |
| Comparator Or Baseline | 4-Bromo-N1-ethylbenzene-1,2-diamine (CAS 334829-62-8), LogP = 2.192 [1]. |
| Quantified Difference | Difference in logP: 4.93 - 2.192 = +2.74 units (ACD/LogP comparison, over 500-fold increase in predicted partition coefficient). Note: Cross-model variability exists; see for cLogP value of 1.183. |
| Conditions | Predicted values using ACD/Labs Percepta Platform v14.00 and ChemBase/QED-based models. |
Why This Matters
For medicinal chemistry projects, a >500-fold difference in predicted lipophilicity will result in profoundly different in vitro ADME outcomes, making the unsubstituted analog unsuitable as a surrogate in any membrane permeability or metabolic stability assay.
- [1] ChemBase. 4-bromo-1-N-ethylbenzene-1,2-diamine. Molecule 260225. (Accessed May 2026). View Source
